N-(4-chloro-2-methoxy-5-methylphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide N-(4-chloro-2-methoxy-5-methylphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1421466-01-4
VCID: VC6754168
InChI: InChI=1S/C21H19Cl2N3O3/c1-12-9-16(17(29-3)10-15(12)22)25-18(27)11-26-20(14-7-5-4-6-8-14)24-13(2)19(23)21(26)28/h4-10H,11H2,1-3H3,(H,25,27)
SMILES: CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C(=NC(=C(C2=O)Cl)C)C3=CC=CC=C3
Molecular Formula: C21H19Cl2N3O3
Molecular Weight: 432.3

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

CAS No.: 1421466-01-4

Cat. No.: VC6754168

Molecular Formula: C21H19Cl2N3O3

Molecular Weight: 432.3

* For research use only. Not for human or veterinary use.

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-1-yl)acetamide - 1421466-01-4

Specification

CAS No. 1421466-01-4
Molecular Formula C21H19Cl2N3O3
Molecular Weight 432.3
IUPAC Name N-(4-chloro-2-methoxy-5-methylphenyl)-2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide
Standard InChI InChI=1S/C21H19Cl2N3O3/c1-12-9-16(17(29-3)10-15(12)22)25-18(27)11-26-20(14-7-5-4-6-8-14)24-13(2)19(23)21(26)28/h4-10H,11H2,1-3H3,(H,25,27)
Standard InChI Key XJJJAEOSTWMEDS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C(=NC(=C(C2=O)Cl)C)C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a bifurcated structure:

  • Acetamide backbone: The core –NH–CO–CH2– group is substituted at the nitrogen atom with a 4-chloro-2-methoxy-5-methylphenyl ring.

  • Dihydropyrimidinone moiety: A six-membered pyrimidine ring with substituents at positions 2 (phenyl), 4 (methyl), 5 (chloro), and 6 (oxo), contributing to its partial unsaturation.

The IUPAC name systematically describes these features, ensuring unambiguous identification. Key functional groups include:

  • Chloro (–Cl) at positions 4 (phenyl) and 5 (pyrimidine).

  • Methoxy (–OCH3) at position 2 (phenyl).

  • Methyl (–CH3) at position 5 (phenyl) and 4 (pyrimidine).

Spectroscopic Characterization

Hypothetical spectroscopic data for this compound can be inferred from analogs :

  • IR: Strong absorption near 1680–1700 cm⁻¹ (C=O stretch of acetamide and pyrimidinone).

  • ¹H NMR:

    • δ 2.30–2.50 ppm (singlet, pyrimidine C4–CH3).

    • δ 3.80–3.90 ppm (singlet, phenyl–OCH3).
      – δ 6.50–7.50 ppm (multiplet, aromatic protons).

  • ¹³C NMR:
    – δ 165–170 ppm (C=O of acetamide and pyrimidinone).

Synthetic Approaches

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

  • N-(4-Chloro-2-methoxy-5-methylphenyl)acetamide: Prepared via acetylation of 4-chloro-2-methoxy-5-methylaniline.

  • 5-Chloro-4-methyl-6-oxo-2-phenyl-1,6-dihydropyrimidine: Synthesized via Biginelli-like cyclization or modified Hantzsch reactions .

Coupling Strategies

Fragment coupling likely employs nucleophilic substitution or metal-catalyzed cross-coupling:

  • Alkylation: Reacting the pyrimidinone’s N1 with bromoacetamide under basic conditions (e.g., K2CO3 in DMF) .

  • Mitsunobu reaction: For oxygen-sensitive substrates, using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Table 1: Hypothetical Synthetic Pathway

StepReactionConditionsYield (%)
1Acetylation of 4-chloro-2-methoxy-5-methylanilineAcetic anhydride, pyridine, 0°C → RT85–90
2Pyrimidinone synthesisThiourea, ethyl acetoacetate, HCl, reflux70–75
3N-AlkylationBromoacetamide, K2CO3, DMF, 80°C60–65

Physicochemical Properties

Solubility and Lipophilicity

  • logP: Predicted ~3.5 (chloro and methyl groups enhance lipophilicity).

  • Aqueous solubility: <0.1 mg/mL due to aromatic bulk.

Stability Profile

  • Photodegradation: Susceptible to UV-induced cleavage of the acetamide bond.

  • Hydrolytic stability: Stable at pH 4–8; susceptible to strong acids/bases.

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod
Molecular Weight487.34 g/mol
Topological PSA98.7 ŲSwissADME
H-bond donors2
H-bond acceptors6

Biological Activity and Applications

Hypothetical Targets

The dihydropyrimidinone scaffold is associated with:

  • Kinase inhibition: Analogous to sorafenib-like molecules .

  • Antimicrobial activity: Pyrimidine derivatives often disrupt folate metabolism.

Structure-Activity Relationships (SAR)

  • Chloro substituents: Enhance target binding via hydrophobic interactions.

  • Methoxy group: May improve metabolic stability by blocking cytochrome P450 oxidation.

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